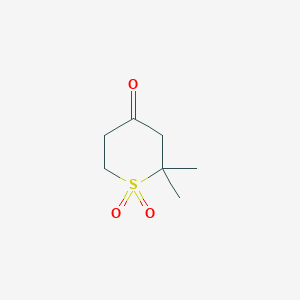
Coc(=O)C1CC11ccc(=O)CC1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms. Retrosynthetic analysis can be used to plan the synthesis .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Carbon Capture and Utilization (CCU)
Carbon capture and utilization (CCU) technologies are crucial in addressing climate change and reducing carbon footprints. Recent advancements in CCU focus on converting CO2 into valuable chemicals, fuels, and materials, thus promoting sustainability and environmental conservation. These technologies involve the catalytic conversion of CO2 through processes such as carboxylation and reduction reactions, aiming to utilize CO2 as a feedstock for synthetic applications in chemical and fuel industries. The development of efficient CO2 capture and utilization materials is fundamental to enhancing global warming mitigation efforts and facilitating the transition towards a carbon-neutral economy (Bui et al., 2018); (Alper & Orhan, 2017); (Gao et al., 2020).
CO2 as a Feedstock for Chemical Synthesis
The utilization of CO2 as a renewable carbon feedstock for the synthesis of cyclic organic carbonates (COCs) is an area of intense research interest. COCs are valuable intermediates in the production of polycarbonates and other polymers, offering a green alternative to traditional petrochemical processes. The catalytic conversion of CO2 with epoxides or alcohols to produce COCs highlights the potential of CO2 as a sustainable resource for the chemical industry, contributing to the reduction of greenhouse gas emissions while generating economically valuable products (Martín, Fiorani, & Kleij, 2015).
Carbon Dioxide Capture and Conversion
The capture and subsequent conversion of CO2 into useful products through C–N bond formation represent a promising strategy for mitigating climate change while producing valuable chemicals. This approach involves activating CO2 to facilitate its incorporation into organic molecules, offering a pathway for the synthesis of compounds such as urea, methylamine, and other nitrogen-containing chemicals. By leveraging the properties of CO2 as an environmentally benign feedstock, researchers aim to develop sustainable processes that can operate under mild conditions, thereby reducing the energy intensity and environmental impact of chemical manufacturing (Yang et al., 2012).
Propriétés
IUPAC Name |
methyl 6-oxospiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQCZMYZXVEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coc(=O)C1CC11ccc(=O)CC1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2939123.png)


![7-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2939129.png)
![1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one](/img/structure/B2939130.png)
![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2939131.png)

![5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2939133.png)
![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2939142.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939144.png)
